molecular formula C4H9Cl2N3 B1355610 (1H-Imidazol-4-yl)methanamine dihydrochloride CAS No. 72631-80-2

(1H-Imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B1355610
CAS No.: 72631-80-2
M. Wt: 170.04 g/mol
InChI Key: SHZKSYVHYHSHGU-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-4-yl)methanamine dihydrochloride can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis using amino nitriles .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of dehydrogenating catalysts, such as platinum on alumina, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolones, while reduction reactions can produce various amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Several compounds are structurally similar to (1H-Imidazol-4-yl)methanamine dihydrochloride, including imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring structure but differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

1H-imidazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKSYVHYHSHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496862
Record name 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72631-80-2
Record name 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-4-yl)methanamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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